molecular formula C16H17NO3 B3153259 Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate CAS No. 755707-37-0

Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate

Cat. No. B3153259
CAS RN: 755707-37-0
M. Wt: 271.31 g/mol
InChI Key: LLBZZDPOIZWALC-GJZGRUSLSA-N
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Description

Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate, also known as 2-naphthylmethylpyrrolidine-4-carboxylate, is an organic compound belonging to the class of carboxylic acids. It is a chiral molecule with two enantiomers (2R, 4R- and 2S, 4S-). It is a white, crystalline solid with a melting point of 190-192°C and a boiling point of 218-219°C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone. It is a common intermediate in the synthesis of various pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

  • Chemosensors for Transition Metal Ions : Research conducted by Gosavi-Mirkute et al. (2017) indicates that naphthoquinone derivatives, which are structurally related to Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate, have been used as chemosensors for transition metal ions. These compounds demonstrate significant selectivity towards Cu2+ ions, changing color upon complexation, which is valuable for detection and analytical applications (Gosavi-Mirkute et al., 2017).

  • Catalysis in Chemical Synthesis : Dai et al. (2013) discovered that naphthyl tosylates, which bear resemblance to the chemical structure of interest, can be utilized for C3-selective arylation of pyridines. This indicates that similar compounds, including Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate, might have potential applications in catalysis and synthesis (Dai et al., 2013).

  • Organocatalysis in Asymmetric Synthesis : Syu et al. (2010) utilized a similar compound, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, as an organocatalyst in the Michael reaction of cyclohexanone and nitroolefins. This suggests that Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate could also find application in catalyzing asymmetric synthesis reactions (Syu et al., 2010).

  • Nicotinic Acetylcholine Receptor Ligands : Lin et al. (1997) conducted studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a compound structurally similar to Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate. These studies reveal potential applications in cognitive enhancement and anxiolytic activity, highlighting the possible utility of Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate in neuroscience or pharmacology (Lin et al., 1997).

  • Supramolecular Chemistry and Sensor Applications : Research by Nazarov et al. (2004) on naphthylpyridine derivatives, which are closely related to the compound , suggests that these compounds can form stable fluorescing supramolecular complexes. This indicates potential applications in the development of advanced materials or sensors (Nazarov et al., 2004).

properties

IUPAC Name

methyl (2S,4S)-4-naphthalen-2-yloxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-16(18)15-9-14(10-17-15)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-15,17H,9-10H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBZZDPOIZWALC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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